molecular formula C8H11Cl2N3O B1378214 3-Amino-6-methoxy-5-azaindole dihydrochloride CAS No. 1352393-57-7

3-Amino-6-methoxy-5-azaindole dihydrochloride

Cat. No. B1378214
M. Wt: 236.1 g/mol
InChI Key: DQPGNSKMCWMENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-methoxy-5-azaindole dihydrochloride (3-AM5ADC) is a compound that has been used in a variety of scientific research applications. It is a derivative of the azaindole family, which are compounds that contain a nitrogen-containing heterocyclic ring with one nitrogen atom as the central atom and two other nitrogen atoms as substituents. 3-AM5ADC is a white, crystalline powder with a melting point of 162-165°C and a solubility of 0.5 g/L in water. It is a highly lipophilic compound, which makes it useful for a variety of research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Amino-6-methoxy-5-azaindole dihydrochloride involves the reaction of 3-nitro-6-methoxy-5-azaindole with tin and hydrochloric acid to form 3-amino-6-methoxy-5-azaindole, which is then reacted with hydrochloric acid to form the dihydrochloride salt.

Starting Materials
3-nitro-6-methoxy-5-azaindole, tin, hydrochloric acid

Reaction
Step 1: Reduction of 3-nitro-6-methoxy-5-azaindole with tin and hydrochloric acid to form 3-amino-6-methoxy-5-azaindole, Step 2: Formation of the dihydrochloride salt by reacting 3-amino-6-methoxy-5-azaindole with hydrochloric acid

Scientific Research Applications

3-Amino-6-methoxy-5-azaindole dihydrochloride has been used in a variety of scientific research applications, including as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamines, such as serotonin and dopamine, and is involved in the regulation of mood and behavior. 3-Amino-6-methoxy-5-azaindole dihydrochloride has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. 3-Amino-6-methoxy-5-azaindole dihydrochloride has also been used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin.

Mechanism Of Action

The mechanism of action of 3-Amino-6-methoxy-5-azaindole dihydrochloride is not fully understood, but it is believed to act by binding to the active site of enzymes, such as MAO, AChE and tyrosinase. This binding prevents the enzyme from catalyzing its reaction and thus inhibits its activity.

Biochemical And Physiological Effects

3-Amino-6-methoxy-5-azaindole dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, AChE and tyrosinase, as well as to modulate the activity of other enzymes involved in the metabolism of monoamines and acetylcholine. It has also been shown to have an antidepressant-like effect in animal models.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Amino-6-methoxy-5-azaindole dihydrochloride in lab experiments is its high lipophilicity, which makes it useful for a variety of research applications. However, it is important to note that 3-Amino-6-methoxy-5-azaindole dihydrochloride is a highly potent compound, and thus it should be handled with caution. It is also important to note that 3-Amino-6-methoxy-5-azaindole dihydrochloride has a relatively short shelf life and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for the use of 3-Amino-6-methoxy-5-azaindole dihydrochloride in scientific research. These include further investigation of its effects on the activity of enzymes involved in the metabolism of monoamines and acetylcholine, as well as its potential use as a substrate for other enzymes. Additionally, further research could be conducted into the potential therapeutic use of 3-Amino-6-methoxy-5-azaindole dihydrochloride, as well as its potential use in the development of new drugs. Finally, 3-Amino-6-methoxy-5-azaindole dihydrochloride could be used to study the structure and function of other enzymes, as well as to investigate the mechanism of action of other compounds.

properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c1-12-8-2-7-5(3-11-8)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPGNSKMCWMENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methoxy-5-azaindole dihydrochloride

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